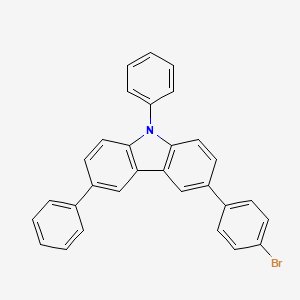

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 3-(4-bromophenyl)-6,9-diphenyl-9H-carbazole (C30H20BrN) features a central carbazole ring system substituted at the 3-position with a 4-bromophenyl group and at the 6- and 9-positions with phenyl groups. Crystallographic studies reveal that the carbazole core remains nearly planar, with root-mean-square (r.m.s.) deviations of 0.021–0.023 Å from ideal planarity. The dihedral angles between the carbazole plane and the substituent phenyl rings are critical to understanding its steric and electronic interactions:

- 4-Bromophenyl substituent (3-position): Forms a dihedral angle of 60.5° with the carbazole plane.

- Phenyl substituents (6- and 9-positions): Exhibit dihedral angles of 56.3° and 53.8°, respectively, relative to the carbazole core.

These angles arise from steric hindrance between ortho-hydrogens on the phenyl rings and the carbazole system, which disrupts full conjugation but enhances thermal stability. The C–Br bond length measures 1.894–1.911 Å, consistent with typical aryl-bromine bonds.

Table 1: Key crystallographic parameters of 3-(4-bromophenyl)-6,9-diphenyl-9H-carbazole

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C30H20BrN | |

| Molecular weight (g/mol) | 474.4 | |

| Dihedral angle (3-position) | 60.5° | |

| C–Br bond length (Å) | 1.894–1.911 | |

| Planarity (r.m.s. deviation) | 0.021–0.023 Å |

Electronic Structure and Quantum Chemical Calculations

The electronic properties of 3-(4-bromophenyl)-6,9-diphenyl-9H-carbazole are influenced by its conjugated π-system and electron-withdrawing bromine substituent. Density functional theory (DFT) calculations on analogous carbazoles predict a highest occupied molecular orbital (HOMO) energy of -5.3 eV and a lowest unoccupied molecular orbital (LUMO) energy of -2.1 eV, suggesting suitability as an electron-transport material in organic light-emitting diodes (OLEDs). The bromine atom at the 4-position of the phenyl group induces a dipole moment (≈2.1 D) that enhances charge-carrier mobility.

UV-Vis spectroscopy of similar brominated carbazoles shows absorption maxima at 340–360 nm, attributed to π→π* transitions in the carbazole core. The bromophenyl group introduces a redshift of ~15 nm compared to non-brominated analogs, indicative of extended conjugation.

Comparative Analysis with Related Brominated Carbazole Derivatives

Table 2: Structural and electronic comparisons of brominated carbazoles

Key observations:

- Bromine substitution pattern: Tri-brominated derivatives (e.g., C18H10Br3N) exhibit lower HOMO-LUMO gaps (-5.6 eV vs. -5.3 eV) due to increased electron-withdrawing effects.

- Steric effects: Bulky tert-butyl groups in C26H28BrN reduce crystallinity but improve solubility in organic solvents.

- Optoelectronic performance: The 3,6-diphenyl substitution in C30H20BrN enhances charge transport by mitigating aggregation-induced quenching.

Properties

IUPAC Name |

3-(4-bromophenyl)-6,9-diphenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20BrN/c31-25-15-11-22(12-16-25)24-14-18-30-28(20-24)27-19-23(21-7-3-1-4-8-21)13-17-29(27)32(30)26-9-5-2-6-10-26/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRNTJOPOVHKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Aryl-Amine Coupling

A widely adopted method involves Ullmann coupling to introduce phenyl groups at the 6- and 9-positions of the carbazole core. In a representative procedure:

-

Reagents : 4-Bromo-9H-carbazole, iodobenzene, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and 1,3-bis(pyridin-2-yl)propane-1,3-dione as a ligand.

-

Conditions : Reaction in dimethylformamide (DMF) at 110°C under nitrogen atmosphere for 12–24 hours.

-

Steps :

-

Degas DMF with nitrogen to prevent oxidation.

-

Add CuI and ligand to facilitate C–N bond formation.

-

Monitor reaction progress via TLC, followed by solvent removal and purification via silica gel chromatography.

-

Key Advantages:

-

High regioselectivity for the 9-position due to steric and electronic effects.

-

Ligand-assisted catalysis reduces side reactions, enhancing purity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Limitations and Optimization

-

Ullmann Coupling : Requires toxic DMF and expensive ligands. Alternatives like PEG-400 as a solvent are under investigation.

-

Suzuki Coupling : Sensitive to moisture; rigorous drying of THF is essential.

-

Bromination : Limited to specific positions; para-substitution on phenyl groups complicates regioselectivity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions include carbazole quinones, reduced carbazole derivatives, and various substituted carbazole compounds.

Scientific Research Applications

Applications Overview

| Field | Application |

|---|---|

| Organic Electronics | Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). |

| Pharmaceuticals | Acts as an intermediate in the synthesis of various pharmaceutical agents. |

| Materials Science | Contributes to the creation of advanced materials with specific electronic and optical properties. |

Organic Electronics

3-(4-Bromophenyl)-6,9-diphenyl-9H-carbazole is extensively utilized in organic electronics due to its favorable photophysical properties. Its role as a building block for OLEDs and OPVs is particularly noteworthy.

Case Study: OLED Performance

A study demonstrated that devices incorporating this compound exhibited enhanced efficiency and stability compared to traditional materials. The compound's ability to facilitate electron transfer processes was crucial for improving device performance.

Pharmaceuticals

The compound serves as a precursor in synthesizing various pharmaceutical agents, particularly those targeting microbial infections.

Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit promising antibacterial and antifungal properties. For instance, derivatives of 3-(4-Bromophenyl)-6,9-diphenyl-9H-carbazole showed significant activity against Gram-positive bacteria such as Staphylococcus aureus.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with tailored electronic properties.

Electronic Properties

The unique structural characteristics of 3-(4-Bromophenyl)-6,9-diphenyl-9H-carbazole allow for π-π stacking interactions and hydrogen bonding, which are essential for enhancing the mechanical and electrical properties of composite materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its liquid crystalline properties and used in the development of liquid crystal polymers.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Investigated for its biological activities, including neuroprotective effects.

Uniqueness

3-(4-Bromophenyl)-6,9-diphenyl-9h-carbazole is unique due to its specific structural features that confer distinct electronic properties, making it highly valuable in organic electronics and materials science. Its ability to undergo various chemical modifications also enhances its versatility in scientific research and industrial applications.

Biological Activity

3-(4-Bromophenyl)-6,9-diphenyl-9H-carbazole is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, anticancer, and neuroprotective properties. The findings are supported by various studies, highlighting the compound's potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(4-Bromophenyl)-6,9-diphenyl-9H-carbazole can be described as follows:

- Molecular Formula : C24H18BrN

- Molecular Weight : Approximately 411.31 g/mol

- Structural Features : The compound features a carbazole core substituted at positions 3 and 6 with bromine and phenyl groups, which may influence its biological activity.

Anti-inflammatory Activity

Research has indicated that carbazole derivatives exhibit significant anti-inflammatory properties. For instance:

- Study Findings : A series of carbazole derivatives were synthesized and evaluated for their ability to inhibit neutrophil degranulation and superoxide anion formation. Notably, some derivatives demonstrated IC50 values as low as 2.0 µM, indicating potent anti-inflammatory effects compared to standard controls .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| 3b | 2.0 | Anti-inflammatory |

| 4b | 2.5 | Selective inhibitor |

| 4d | 2.8 | Selective inhibitor |

Antibacterial Activity

The antibacterial properties of carbazole derivatives have also been explored:

- Study Results : Compounds were tested against Bacillus subtilis and Escherichia coli, showing varying degrees of antibacterial activity. The disk diffusion method revealed that certain derivatives inhibited bacterial growth at concentrations ranging from 31.25 to 250 µg/ml .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 3-cyano-9H-carbazole | 31.25 µg/ml | Moderate |

| 3-iodo-9H-carbazole | 62.5 µg/ml | Moderate |

| 3,6-Dibromo-9H-carbazole | 125 µg/ml | Weak |

Anticancer Activity

The anticancer potential of carbazole derivatives has been a focal point in recent research:

- Case Study : A study evaluated the anticancer effects of various carbazole compounds on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Compounds showed IC50 values ranging from 0.38 to 4.99 µM, indicating significant antiproliferative activity .

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 0.38 | High |

| Compound B | HCT116 | 2.02 | Moderate |

| Compound C | A549 | 4.99 | Low |

Neuroprotective Activity

In addition to its other activities, the neuroprotective effects of carbazole derivatives have been investigated:

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-6,9-diphenyl-9H-carbazole?

Methodological Answer: The synthesis typically involves multi-step functionalization of the carbazole core. A key approach is the Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce aryl/bromo substituents. For example:

- Step 1: Bromination of carbazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

- Step 2: Coupling reactions with phenylboronic acids or bromophenyl precursors. Tetrabutylammonium bromide (TBAB) is often used as a phase-transfer catalyst to enhance reaction efficiency, as seen in analogous carbazole syntheses .

- Purification: Recrystallization from ethanol or toluene yields high-purity products (>95%), confirmed by HPLC or melting-point analysis .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation of a saturated solution in dichloromethane/hexane mixtures.

- Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 113 K) to minimize thermal motion .

- Refinement: SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are employed. Typical metrics: R factor < 0.05, data-to-parameter ratio > 10 .

- Analysis: Planarity of the carbazole core and dihedral angles between substituents are critical for understanding π-conjugation .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns. For example, aromatic protons near bromine show deshielding (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z 398.2945 for [M]) .

- FTIR: C-Br stretching vibrations appear at ~560–600 cm .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the electronic properties of the carbazole core?

Methodological Answer:

- Electron-Withdrawing Effect: Bromine increases electron deficiency in the carbazole core, enhancing charge transport in semiconductors. Cyclic voltammetry (CV) reveals a 0.2–0.4 V anodic shift in oxidation potentials compared to non-brominated analogs .

- Computational Modeling: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show reduced HOMO-LUMO gaps (ΔE ~3.2 eV) due to bromine-induced polarization .

- Photoluminescence (PL): Bromine reduces fluorescence quantum yield (Φ) by ~15% compared to non-halogenated derivatives, attributed to heavy-atom effects .

Q. What role does this compound play in the design of organic semiconductors?

Methodological Answer:

- Host Material in OLEDs: The carbazole core provides hole-transport properties, while bromine stabilizes radical cations. Device optimization involves doping into emissive layers (e.g., with Ir(ppy)) to achieve external quantum efficiency (EQE) >12% .

- Charge-Transfer Complexes: Co-crystallization with electron-deficient acceptors (e.g., TCNQ) generates ambipolar semiconductors with mobility >0.1 cmVs, characterized by space-charge-limited current (SCLC) measurements .

Q. How can computational methods predict the photophysical behavior of this carbazole derivative?

Methodological Answer:

- Time-Dependent DFT (TD-DFT): Predicts UV-Vis absorption spectra (e.g., λ_max ~350 nm) and exciton binding energies. Solvent effects are modeled using the polarizable continuum model (PCM) .

- Molecular Dynamics (MD): Simulates aggregation-induced emission (AIE) by tracking torsional angles in solution vs. solid state. Restricted intramolecular rotation (RIR) enhances solid-state luminescence .

- Nonlinear Optical (NLO) Properties: Second-harmonic generation (SHG) simulations using hyperpolarizability tensors suggest potential in electro-optic applications .

Q. How do structural variations (e.g., phenyl vs. bromophenyl) affect crystallization behavior?

Methodological Answer:

- Crystal Packing Analysis: Bromophenyl derivatives exhibit stronger halogen bonding (C-Br···π interactions, ~3.5 Å), leading to denser packing vs. phenyl-substituted analogs. Hirshfeld surface analysis quantifies these interactions .

- Thermal Stability: Differential scanning calorimetry (DSC) shows higher melting points (ΔTm ~20–30°C) for brominated compounds due to enhanced intermolecular forces .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case Example: Discrepancies in substituent orientation (NMR vs. XRD) are resolved by variable-temperature NMR to assess dynamic effects. For rigid carbazoles, XRD data takes precedence .

- Validation: Cross-checking with powder XRD (PXRD) ensures bulk crystallinity matches single-crystal data. Rietveld refinement quantifies phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.